2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one
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Overview
Description
2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one is a complex organic compound that features a piperazine ring, a pyranone core, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like toluene and ethyl acetate, and the reactions are monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological systems.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets in the body. These targets could include receptors, enzymes, or other proteins that play a role in various physiological processes. The compound may modulate the activity of these targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares a similar piperazine and phenyl structure but differs in the core structure and substituents.
Cetirizine hydrochloride: This compound also contains a piperazine ring and is used as an antihistamine.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for scientific studies .
Properties
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3/c1-18-5-2-3-6-19(18)16-30-24-17-29-22(14-23(24)28)15-26-9-11-27(12-10-26)21-8-4-7-20(25)13-21/h2-8,13-14,17H,9-12,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXZSSJKNOHLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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